REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]([F:11])([F:10])[F:9].[C:12](=O)([O-])[O-].[K+].[K+].IC>CC(=O)CC>[CH3:12][O:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]([F:9])([F:10])[F:11] |f:1.2.3|
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Name
|
|
Quantity
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23 g
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Type
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reactant
|
Smiles
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OC1=C(C=CC=C1)C(F)(F)F
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Name
|
|
Quantity
|
25.51 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
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13.3 mL
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Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
107 mL
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Type
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solvent
|
Smiles
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CC(CC)=O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was heated
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Type
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TEMPERATURE
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Details
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at reflux overnight under argon until the thin-layer chromatography
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Duration
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8 (± 8) h
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Type
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CUSTOM
|
Details
|
a completed reaction
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Type
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FILTRATION
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Details
|
filtered through diatomaceous earth
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Type
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WASH
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Details
|
The filtered solid was washed with acetone
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Type
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CONCENTRATION
|
Details
|
the filtrate concentrated carefully in vacuo
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Type
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TEMPERATURE
|
Details
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without heating
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Type
|
DISTILLATION
|
Details
|
The resulting crude liquid was purified by vacuum distillation
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Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=CC=C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.124 mol | |
AMOUNT: MASS | 21.79 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 87.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |